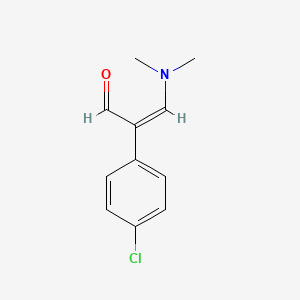

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal” is a chemical compound with the molecular formula C11H12ClNO . It has a molecular weight of 209.68 . The compound is also known by its IUPAC name, (2Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal .

Physical And Chemical Properties Analysis

The compound has a melting point range of 123-125 degrees Celsius .Scientific Research Applications

Environmental Impact and Degradation

- Chlorophenols, a component of (Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal, have been studied for their environmental impact, particularly in aquatic settings. The toxicity to aquatic life can be moderate, but the presence of adapted microflora capable of biodegrading these compounds can mitigate persistence (Krijgsheld & Gen, 1986).

- The degradation of chlorinated phenols through zero valent iron and iron-based bimetallic systems has been reviewed, emphasizing removal processes and the role of iron oxides formed on surfaces. This understanding is crucial for environmental remediation efforts (Gunawardana, Singhal, & Swedlund, 2011).

Therapeutic Applications

- Certain dimethylamino compounds have been identified as radioligands in Alzheimer's disease, used in PET imaging to measure amyloid deposits in the brain. This plays a crucial role in early disease detection and in evaluating new therapies (Nordberg, 2007).

Environmental Remediation

- The role of chlorophenols as precursors to dioxins in chemical processes, including municipal solid waste incineration, highlights their environmental significance. Understanding the pathways and formation rates of these compounds can inform strategies for mitigating their impact (Peng et al., 2016).

Toxicity and Risk Assessment

- Studies on 2,4-D herbicide toxicity have evolved rapidly, with a scientometric review providing a quantitative summary of global trends and gaps in research. This helps identify focus areas for future research on its toxicity and mutagenicity (Zuanazzi, Ghisi, & Oliveira, 2020).

Pollution Control

- Surfactant-modified natural zeolites are utilized for environmental applications in water purification. By changing the surface chemistry of zeolites, they can sorb a broader range of pollutants, enhancing their utility in pollution control efforts (Catrinescu, Apreutesei, & Teodosiu, 2008).

Safety And Hazards

properties

IUPAC Name |

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3/b10-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRALGSIFBXIIV-JXMROGBWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C=O)/C1=CC=C(C=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-chlorophenyl)-3-(dimethylamino)-2-propenal | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-(2-phenylethenyl)benzimidazol-1-yl]acetate](/img/structure/B1303173.png)

![3-[2-(4-iodophenoxy)phenyl]prop-2-enoic Acid](/img/structure/B1303187.png)

![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)

![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)